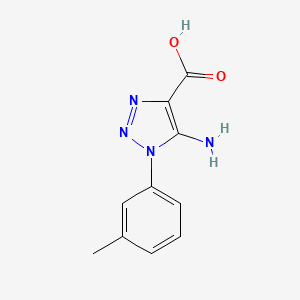

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid

Description

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-methylphenyl group and at the 4-position with a carboxylic acid moiety.

Properties

IUPAC Name |

5-amino-1-(3-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-3-2-4-7(5-6)14-9(11)8(10(15)16)12-13-14/h2-5H,11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCTUHKZWHZJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091575-78-8 | |

| Record name | 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the triazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The 5-amino group participates in nucleophilic substitution and acylation reactions due to its electron-rich nature. Key transformations include:

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions:

Esterification

-

Reagents : Methanol/H₂SO₄ (Fischer esterification), 60°C.

-

Product : Methyl 5-amino-1-(3-methylphenyl)triazole-4-carboxylate.

Amide Formation

-

Reagents : Thionyl chloride (to form acyl chloride), followed by amines (e.g., aniline).

-

Product : 5-Amino-1-(3-methylphenyl)triazole-4-carboxamide derivatives.

-

Applications : These amides exhibit enhanced bioavailability and are explored as kinase inhibitors .

Triazole Ring Reactivity

The triazole core participates in cyclization and ring-opening reactions:

Cycloaddition Reactions

-

Conditions : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Outcome : Formation of fused heterocycles (e.g., triazolo-pyrimidines) via reaction with terminal alkynes .

Oxidative Ring Expansion

-

Reagents : H₂O₂/FeCl₃, 50°C.

-

Product : 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid N-oxide.

-

Mechanism : Radical-mediated oxidation at the triazole N2 position .

Tautomerism and Prototropic Shifts

The compound exhibits dynamic tautomerism in solution, as confirmed by NMR and DFT studies:

-

Tautomers : 1H-1,2,3-triazole (major) ↔ 2H-1,2,3-triazole (minor).

-

Equilibrium : Solvent-dependent; polar aprotic solvents (DMSO) stabilize the 1H-tautomer, while protic solvents (MeOH) favor the 2H-form .

Metal Coordination and Chelation

The triazole nitrogen and carboxylic oxygen act as bidentate ligands:

-

Complexation : With Ru(II) or Cu(II) ions in aqueous ethanol, forming octahedral complexes.

-

Applications : Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Reactivity with Analogues

A comparison with structurally related triazoles highlights distinct reactivity patterns:

| Compound | Reaction with CH₃I | Reaction with H₂O₂ |

|---|---|---|

| This compound | N-Alkylation (100%) | N-Oxide formation (75%) |

| 5-Amino-1-phenyltriazole-4-carboxylic acid | N-Alkylation (92%) | No reaction |

Mechanistic Insights

Scientific Research Applications

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic effects.

Medicine: It is investigated for its potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 2: Core Heterocycle Comparison

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve metabolic stability and lipophilicity, as seen in 3-chlorophenyl and trifluoromethylbenzyl derivatives .

- Electron-Donating Groups (e.g., OCH₃, CH₃) : Enhance solubility and bioavailability. The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk .

- Amide vs. Carboxylic Acid : Carboxamide derivatives (e.g., N-(4-methylbenzyl) analogs) exhibit improved cell permeability compared to carboxylic acids due to reduced ionization .

Biological Activity

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is a compound that has garnered attention for its potential therapeutic applications, particularly due to its biological activity mediated through various biochemical interactions. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: The primary target of this compound is xanthine oxidase (XO) , an enzyme involved in purine metabolism.

Mode of Action: The compound exhibits mixed-type inhibition on xanthine oxidase, meaning it can inhibit the enzyme by binding to both the enzyme-substrate complex and the free enzyme. This inhibition leads to a reduction in uric acid production , which is crucial for conditions like gout and hyperuricemia.

The biochemical properties of this triazole derivative are largely attributed to its triazole core, known for versatile biological activities:

- Antimicrobial Activity: Exhibits potential against various bacterial and fungal strains.

- Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell growth through mechanisms involving apoptosis and modulation of reactive oxygen species (ROS) levels .

- Anti-inflammatory Effects: It may reduce inflammation by inhibiting pathways associated with inflammatory responses .

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

- Xanthine Oxidase Inhibition: A study demonstrated that derivatives of triazole compounds showed significant xanthine oxidase inhibitory activity in the submicromolar/nanomolar range. The compound was found to be effective in reducing uric acid levels in cellular models .

- Cancer Cell Line Testing: The compound was tested against a panel of 60 human cancer cell lines, revealing significant growth inhibition in multiple types, including leukemia and breast cancer. The growth inhibitory effects were measured using optical density variations, with compounds showing over 60% inhibition selected for further testing .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has highlighted that modifications to the triazole core and substituents on the aromatic ring significantly influence biological activity. For example, substituents at the para-position of the benzyl ring were found to enhance activity by occupying hydrophobic binding pockets within the target enzyme .

Case Study 1: Chagas Disease

In a notable study focusing on neglected diseases, derivatives of this compound were screened against Trypanosoma cruzi, the causative agent of Chagas disease. Optimized compounds showed significant suppression of parasite burden in mouse models, indicating potential for therapeutic development .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of triazole derivatives, including this compound. The study reported that these compounds could induce apoptosis in cancer cells through ROS generation and NF-κB pathway inhibition, suggesting a multifaceted mechanism for their anticancer effects .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Xanthine Oxidase Inhibition | Mixed-type inhibitor reducing uric acid production |

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anticancer | Induces apoptosis and inhibits cancer cell proliferation |

| Anti-inflammatory | Modulates inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.